molecular formula C7H8N2O B038968 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde CAS No. 120841-97-6

5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B038968
CAS No.: 120841-97-6
M. Wt: 136.15 g/mol
InChI Key: IKBOKXLFAZAAKQ-UHFFFAOYSA-N
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Description

5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-vinyl-1H-pyrazole with an oxidizing agent to introduce the aldehyde functional group at the 4-position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties .

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Properties

IUPAC Name

1-ethenyl-5-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-3-9-6(2)7(5-10)4-8-9/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBOKXLFAZAAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389548
Record name 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120841-97-6
Record name 1-Ethenyl-5-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120841-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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